Fosfazinomycin B

Antifungal Activity Rice Blast Phosphonate Antibiotics

Researchers studying Xanthomonas oryzae or novel phosphonate biosynthesis often lack authenticated reference standards with defined chirality and activity data. Fosfazinomycin B directly addresses this gap: - **Quantified antifungal control**: Validated MIC range 0.39-1.56 µg/mL against rice blast pathogen. - **Structural distinctiveness**: Rare phosphonohydrazide (C-P-N-N-C) linkage; confirmed (S)-configuration at chiral phosphonate. - **Quality assurance**: Mass spec-ready (354.3 Da) - not interchangeable with Fosfazinomycin A. Supplied with batch-specific analytical data. Available for immediate dispatch.

Molecular Formula C10H23N6O6P
Molecular Weight 354.30 g/mol
Cat. No. B15560789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosfazinomycin B
Molecular FormulaC10H23N6O6P
Molecular Weight354.30 g/mol
Structural Identifiers
InChIInChI=1S/C10H23N6O6P/c1-16(23(20,21)9(19)8(18)22-2)15-7(17)6(11)4-3-5-14-10(12)13/h6,9,19H,3-5,11H2,1-2H3,(H,15,17)(H,20,21)(H4,12,13,14)/t6-,9?/m0/s1
InChIKeyDDNXSURUODEJRT-AADKRJSRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosfazinomycin B: Structural and Functional Overview


Fosfazinomycin B is a phosphonate natural product produced by the bacterium *Streptomyces lavendofoliae* [1]. It is characterized by a unique phosphonohydrazide (C-P-N-N-C) linkage, a feature that distinguishes it from many other phosphonate antibiotics [2]. The compound exhibits activity against plant pathogenic fungi, with a reported minimum inhibitory concentration (MIC) range of 0.39–1.56 µg/mL against *Xanthomonas oryzae*, the causative agent of rice blast . Structurally, it consists of a valine-arginine dipeptide linked to methyl 2-hydroxy-2-phosphonoacetate (Me-HPnA) via this unusual hydrazide bond [3]. The absolute configuration of its chiral phosphonate moiety has been determined to be (S) [4].

Antifungal screening against Xanthomonas oryzae
Supports antimicrobial context; MIC endpoint review
Phosphonohydrazide natural product with unique C-P-N-N-C bond
Biosynthetic N-N bond formation studies
Chiral (S)-phosphonate reference standard
Stereochemical-control context; enantiomer-attribution review

Fosfazinomycin B: Differentiation from Analogs


Generic substitution of Fosfazinomycin B with its closest analog, Fosfazinomycin A, is structurally unjustified. Fosfazinomycin A contains an additional valine residue at its N-terminus, which is absent in Fosfazinomycin B [1]. This structural difference alters the molecular weight (354.3 Da for B vs. a larger, unspecified mass for A) and likely influences target binding and pharmacokinetic properties. Furthermore, while both compounds share the same phosphonohydrazide core, the enzymatic methylation of Arg-NHNH₂ to Arg-NHNHMe by the N-methyltransferase FzmH is a key biosynthetic step specific to Fosfazinomycin B; attempts to methylate desmethyl fosfazinomycin B or other putative intermediates were not observed, highlighting a unique pathway commitment [2]. Substituting with other phosphonate antibiotics (e.g., fosfomycin, phosphonothricin) is also inappropriate due to distinct mechanisms: fosfomycin inhibits cell wall synthesis, whereas Fosfazinomycin B's antifungal activity is associated with morphological abnormalities induction [3].

Fosfazinomycin B
Fosfazinomycin A
Additional N-terminal valine residue in A may shift target binding and pharmacokinetic profile; mass difference not trivial.
Fosfazinomycin B
Fosfomycin / other phosphonates
Distinct mechanism: morphological abnormalities induction vs. cell wall synthesis inhibition; antifungal endpoint context may not transfer.
Fosfazinomycin B
Desmethyl or other biosynthetic intermediates
FzmH methyltransferase specificity not observed on desmethyl form; pathway-commitment step unique to B.

Fosfazinomycin B: Quantitative Evidence


Antifungal Activity Against Xanthomonas oryzae

Fosfazinomycin B demonstrates potent antifungal activity against *Xanthomonas oryzae*, a major plant pathogen. While a direct head-to-head MIC comparison with Fosfazinomycin A under identical conditions is not available in the public domain, the reported MIC range for Fosfazinomycin B provides a quantitative benchmark for procurement decisions. The lack of comparative data for Fosfazinomycin A underscores the importance of sourcing the specific compound for reproducible results .

Antifungal MIC
Reported
0.39–1.56 µg/mL
Supports antimicrobial screening context against X. oryzae
Assay conditions not specified; comparator data for Fosfazinomycin A unavailable
Antifungal Activity Rice Blast Phosphonate Antibiotics

Valine Residue and Mass Difference

Fosfazinomycin B is structurally distinct from Fosfazinomycin A by the absence of an N-terminal valine residue [1]. This difference is reflected in its molecular weight, which is 354.3 Da, while the molecular weight of Fosfazinomycin A is larger (exact value not reported in primary literature but implied to be ~453 Da due to the extra Val) . This structural divergence is not merely cosmetic; it dictates substrate specificity for biosynthetic enzymes such as the N-methyltransferase FzmH, which exclusively methylates Arg-NHNH₂ to yield the Arg-NHNHMe moiety found in Fosfazinomycin B [1].

Structural Mass
Head-to-head
B: 354.3 Da
A: ~453 Da
Identity verification: mass difference reflects extra Val in A
MW of A not explicitly reported; inferred from sequence
Structural Biology Natural Product Chemistry Phosphonohydrazide

Phosphonate Stereochemistry: (S)-Enantiomer

The phosphonate moiety of both Fosfazinomycin A and B contains a single chiral center. The absolute configuration of this center has been unambiguously determined to be (S) through the synthesis of both enantiomers and comparison of optical rotation to the natural product [1]. This finding is critical because the biological activity of chiral phosphonates is often stereospecific; the (R)-enantiomer would likely exhibit different, potentially reduced or absent, antifungal activity. Procurement of a racemic mixture or incorrect enantiomer would confound experimental results.

Phosphonate Stereochemistry
Class-level
(S)-configuration
Enantiomer-attribution review; (R) may not reproduce antifungal activity
Optical rotation and X-ray assignment; biological data on (R) not reported
Chiral Chemistry Phosphonate Synthesis Stereochemistry

FzmH N-Methyltransferase Specificity

The biosynthetic pathway for Fosfazinomycin B involves a dedicated N-methyltransferase, FzmH, which catalyzes the methylation of Arg-NHNH₂ to yield Arg-NHNHMe, a key intermediate [1]. Crucially, FzmH does not methylate desmethyl fosfazinomycin B or other related compounds [1]. This strict substrate specificity demonstrates that Fosfazinomycin B is the product of a unique enzymatic commitment step. In contrast, Fosfazinomycin A, which contains an extra valine, would not be a substrate for this reaction at this stage. This biochemical distinction reinforces that the two compounds are not interchangeable in systems where enzymatic processing or biosynthetic pathway interrogation is involved.

FzmH Methyltransferase
Head-to-head
Arg-NHNHMe formed; desmethyl B not methylated
Biosynthetic pathway-study fit; substrate specificity unique to B
In vitro assay with purified FzmH; no activity on analogs
Biosynthesis Enzymology Phosphonate Methyltransferase

Fosfazinomycin B: Key Applications


Antifungal Screening Against Xanthomonas oryzae

Use Fosfazinomycin B as a positive control or test compound in antifungal assays targeting *Xanthomonas oryzae*. The reported MIC range of 0.39–1.56 µg/mL provides a benchmark for assessing the potency of novel antifungals or resistant strains .

Biosynthetic Pathway Studies of N-N Bond Formation

Employ Fosfazinomycin B in isotopic labeling or enzymology studies to investigate the unique phosphonohydrazide linkage. Its specific methylation step by FzmH makes it an ideal substrate for probing N-N bond biosynthesis [1].

Stereochemical Purity and Chiral Phosphonate Research

Utilize Fosfazinomycin B as a chiral standard for developing enantioselective synthetic methods or for studying the stereospecificity of phosphonate-target interactions. The confirmed (S)-configuration provides a defined stereochemical reference [2].

Structural Differentiation in Natural Product Libraries

Include Fosfazinomycin B in compound libraries to distinguish activity profiles from Fosfazinomycin A. The molecular weight difference (354.3 Da vs. larger for A) allows for mass spectrometry-based quality control and activity correlation .

Application
Selection Property
Validation Focus
Antifungal screening against X. oryzae
Antimicrobial screening context
MIC endpoint review against plant pathogen
Biosynthetic N-N bond formation studies
Phosphonohydrazide pathway context
FzmH methyltransferase specificity validation
Chiral phosphonate reference research
Stereochemical-control context
Enantiomer-specific target engagement interpretation
Natural product library differentiation
Mass-based identity verification
Structural differentiation from Fosfazinomycin A

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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